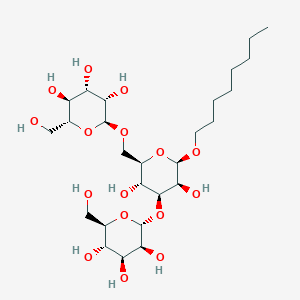

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside

Descripción general

Descripción

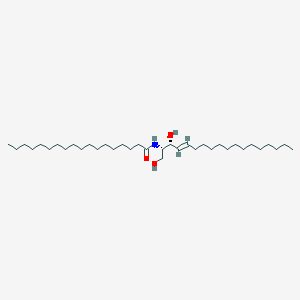

Synthesis Analysis The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves key steps such as the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose. This compound serves as an acceptor for N-acetylglucosaminyltransferase-I, illustrating its utility in biochemical assays (Kaur & Hindsgaul, 1991).

Molecular Structure Analysis The molecular structure of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its analogs has been extensively studied to understand their conformational stability and interactions. Density functional theory calculations on α/β-D-mannose and the corresponding glycosides of n-octyl-α/β-D-mannopyranoside were carried out to predict geometrical optimization and stability, highlighting the importance of hydroxyl group orientations at the C1 position on the intra-molecular interactions and stability of these isomers (Mosapour Kotena et al., 2014).

Chemical Reactions and Properties The chemical reactivity of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside allows for further functionalization and the formation of derivatives. For example, 8-(methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside was synthesized by regioselective diglycosylation, demonstrating the compound's versatility in preparing conjugates for studying carbohydrate-lectin interactions and liposome preparation (Becker et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQKGONXPQXZKM-OMWWXRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930718 | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside | |

CAS RN |

140147-36-0 | |

| Record name | Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

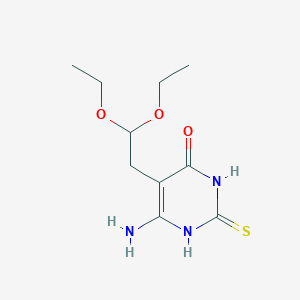

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)